L-Histidine dihydrochloride

Catalog No.
S1917255
CAS No.
6027-02-7
M.F
C6H11Cl2N3O2
M. Wt
228.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Histidine dihydrochloride

CAS Number

6027-02-7

Product Name

L-Histidine dihydrochloride

IUPAC Name

(2S)-2-amino-3-(1H-imidazol-5-yl)propanoic acid;dihydrochloride

Molecular Formula

C6H11Cl2N3O2

Molecular Weight

228.07 g/mol

InChI

InChI=1S/C6H9N3O2.2ClH/c7-5(6(10)11)1-4-2-8-3-9-4;;/h2-3,5H,1,7H2,(H,8,9)(H,10,11);2*1H/t5-;;/m0../s1

InChI Key

XEJCDBUNISUVGZ-XRIGFGBMSA-N

SMILES

Array

Canonical SMILES

C1=C(NC=N1)CC(C(=O)O)N.Cl.Cl

Isomeric SMILES

C1=C(NC=N1)C[C@@H](C(=O)O)N.Cl.Cl

L-Histidine dihydrochloride (CAS 6027-02-7) is a fully protonated salt form of the essential amino acid L-histidine, characterized by a 1:2 molar ratio of histidine to hydrochloric acid. Unlike the free base or monohydrochloride forms, the dihydrochloride crystallizes in an anhydrous monoclinic structure and decomposes at 240–245 °C without prior structural water loss[REFS-1, REFS-2]. In procurement contexts, this compound is sourced when highly acidic aqueous solubility, precise stoichiometric chloride loading, or specific non-centrosymmetric crystalline properties are required for advanced formulations, buffer systems, and semi-organic optoelectronic materials [1].

Substituting L-histidine dihydrochloride with L-histidine monohydrochloride or the free base introduces measurable process failures in both thermal processing and liquid formulation [1]. The monohydrochloride typically crystallizes as a hydrate, releasing structural water at approximately 170 °C, which alters mass balance and introduces moisture during solid-state thermal processing [1]. Furthermore, the monohydrochloride yields a higher solution pH (3.6) and lower overall aqueous solubility compared to the dihydrochloride (pH 0.8), meaning that generic substitution in high-concentration media results in premature precipitation and inadequate acidification [1].

Anhydrous Thermal Stability for High-Temperature Processing

Thermogravimetric and differential thermal analysis (TG-DTA) demonstrates that L-histidine dihydrochloride (LHDHCl) maintains structural integrity without water loss until decomposition at 243–245 °C [REFS-1, REFS-2]. In contrast, L-histidine monohydrochloride (LHMHCl) exhibits a distinct endothermic weight-loss peak at 170 °C due to the release of its water of crystallization [1].

Evidence DimensionThermal dehydration and decomposition profile
Target Compound DataNo water loss; direct decomposition at 243–245 °C
Comparator Or BaselineLHMHCl (monohydrate): Structural water release at 170 °C
Quantified DifferenceElimination of the 170 °C dehydration phase
ConditionsTG-DTA at a heating rate of 5 °C/min under nitrogen atmosphere

Procuring the anhydrous dihydrochloride prevents unwanted moisture release during elevated-temperature compounding or moisture-sensitive synthetic steps.

Aqueous Solubility and Solution pH Control

Solubility profiling reveals that L-histidine dihydrochloride achieves higher aqueous saturation levels than the monohydrochloride, driven by its highly acidic nature [1]. The equilibrium pH of the saturated dihydrochloride solution is 0.8, compared to 3.6 for the monohydrochloride [1].

Evidence DimensionAqueous solution pH and relative solubility
Target Compound DatapH 0.8 (high solubility, low supersaturation threshold)
Comparator Or BaselineLHMHCl: pH 3.6 (lower solubility)
Quantified Difference2.8 pH unit reduction with proportionally higher aqueous solubility
ConditionsAqueous solution saturation at standard conditions

The extreme solubility and low pH allow formulators to achieve high-concentration histidine dosing or aggressive acidification without increasing total solvent volume.

Non-Centrosymmetric Crystal Structure for Optoelectronics

Single-crystal X-ray diffraction confirms that L-histidine dihydrochloride crystallizes in a monoclinic P21 space group, which actively generates strong second-harmonic generation (SHG) signals [1]. Conversely, L-histidine monohydrochloride crystallizes in an orthorhombic P212121 space group that fails to produce SHG signals [1].

Evidence DimensionSecond-harmonic generation (SHG) activity
Target Compound DataMonoclinic P21 structure; strong SHG signal
Comparator Or BaselineLHMHCl: Orthorhombic P212121 structure; no SHG signal
Quantified DifferenceBinary transition from SHG-inactive to SHG-active
ConditionsKurtz-Perry powder technique / Nd:YAG laser source

Buyers sourcing precursors for nonlinear optical materials must select the dihydrochloride to ensure the required crystallographic symmetry for frequency conversion.

Moisture-Sensitive Solid-State Synthesis

Utilizing the anhydrous nature of the dihydrochloride to avoid the 170 °C water-release event typical of the monohydrochloride during thermal compounding and high-temperature material synthesis [1].

High-Concentration Acidic Buffer Formulation

Leveraging the compound's pH 0.8 saturation profile to maximize active pharmaceutical ingredient (API) or nutrient solubility in volume-restricted liquid media and specialized cell culture feeds [1].

Semi-Organic Nonlinear Optical Crystal Growth

Sourcing the dihydrochloride as the precise stoichiometric precursor required to grow monoclinic P21 crystals for laser frequency conversion and optoelectronic applications [1].

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

5

Exact Mass

227.0228320 Da

Monoisotopic Mass

227.0228320 Da

Heavy Atom Count

13

UNII

NGJ9PV8NY8

Sequence

H

Other CAS

6027-02-7

Dates

Last modified: 08-16-2023

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